Quinolin-8-yl benzenesulfonate

Photocleavable protecting group Caged compound 8-Quinolinyl sulfonate photolysis

Quinolin-8-yl benzenesulfonate (CAS 13222-10-1) is the parent 8‑quinolinyl sulfonate ester, formed by sulfonylation of 8‑quinolinol with benzenesulfonyl chloride. With the molecular formula C₁₅H₁₁NO₃S and a monoisotopic mass of 285.045964 Da, it belongs to the class of photocleavable 8‑quinolinyl sulfonate (8‑QS) protecting groups that undergo homolytic S–O bond scission upon UV‑B irradiation in neutral aqueous solution.

Molecular Formula C15H11NO3S
Molecular Weight 285.32
CAS No. 13222-10-1
Cat. No. B3000598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl benzenesulfonate
CAS13222-10-1
Molecular FormulaC15H11NO3S
Molecular Weight285.32
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H11NO3S/c17-20(18,13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-16-15(12)14/h1-11H
InChIKeyAHNVDMNIJVXKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl Benzenesulfonate (CAS 13222-10-1): Procurement-Relevant Molecular Profile and Core Chemical Identity


Quinolin-8-yl benzenesulfonate (CAS 13222-10-1) is the parent 8‑quinolinyl sulfonate ester, formed by sulfonylation of 8‑quinolinol with benzenesulfonyl chloride . With the molecular formula C₁₅H₁₁NO₃S and a monoisotopic mass of 285.045964 Da, it belongs to the class of photocleavable 8‑quinolinyl sulfonate (8‑QS) protecting groups that undergo homolytic S–O bond scission upon UV‑B irradiation in neutral aqueous solution [1]. Unlike many substituted 8‑QS analogs, this unsubstituted parent compound serves as the benchmark scaffold from which all 7‑position and benzenesulfonyl‑modified derivatives are designed, making it the reference standard for comparative photochemical and biochemical evaluations [2].

Parent 8‑quinolinyl sulfonate scaffold
Reference standard for 8‑QS photochemistry
UV‑B photocleavable protecting group

Why Generic 8‑Quinolinyl Sulfonates Cannot Be Interchanged: Structurally Encoded Photochemical Differentiation of Quinolin-8-yl Benzenesulfonate


Although 8‑quinolinyl sulfonates share a common quinolinol core, simple interchange between the unsubstituted parent compound and its 7‑halogenated, 7‑nitrated, or sulfonamide analogs introduces quantifiable changes in photolysis rate, irradiation wavelength threshold, and biological target affinity that directly dictate the utility of each compound in specific experimental workflows [1]. The parent quinolin-8-yl benzenesulfonate exhibits a distinct photoirradiation window (300–330 nm), a characteristic kinetic profile unperturbed by heavy‑atom effects, and a β‑glucuronidase inhibitory activity that differs from its sulfonamide isostere, making it a non‑substitutable reference compound and a rationally selectable tool for applications where the unmodified scaffold is the required baseline [2].

Irradiation wavelength shift
7‑Substitution may move the photolysis window out of UV‑B, altering protocol compatibility.
Kinetic profile change
Halogenated analogs show accelerated release kinetics due to heavy‑atom effect, reducing temporal control.
Target affinity variation
Sulfonamide isostere exhibits a different β‑glucuronidase inhibition profile, limiting SAR interchangeability.

Quantitative Head-to-Head Differentiation of Quinolin-8-yl Benzenesulfonate Versus Closest 7‑Substituted Analogs and Sulfonamide Isosteres


Photolysis Irradiation Window: 300–330 nm Unsubstituted Parent vs. >360 nm 7‑Nitro Analog

The parent quinolin-8-yl benzenesulfonate undergoes clean photolysis upon irradiation at 300–330 nm in neutral aqueous solution [1]. In contrast, the 7‑nitro‑8‑quinolinyl benzenesulfonate analog absorbs at >360 nm and can be cleaved with a standard fluorescent lamp, representing a >30 nm bathochromic shift [2]. This differential positions the parent compound as the reagent of choice for UV‑B‑selective release protocols where visible‑light‑labile groups would be prematurely activated.

Irradiation window
Head‑to‑head
300‑330 nm (parent) vs >360 nm (7‑NO₂)
Supports UV‑B‑selective release protocols
7‑Nitro analog requires visible‑light source
Photocleavable protecting group Caged compound 8-Quinolinyl sulfonate photolysis

Photolysis Kinetics: Unsubstituted Parent Slower by 1.5‑Fold Relative to 7‑Bromo and 7‑Iodo Analogs

The introduction of bromine or iodine at the 7‑position of the quinoline ring accelerates the photochemical S–O bond cleavage by approximately 1.5‑fold relative to the unsubstituted parent compound, an effect attributed to enhanced intersystem crossing via the internal heavy‑atom effect [1]. Consequently, the parent quinolin-8-yl benzenesulfonate provides a slower, more temporally controllable release profile that may be preferred when rapid bolus release is undesirable.

Photolysis rate
Head‑to‑head
~1.5‑fold acceleration for 7‑halo analogs
Parent enables slower, controlled release
Heavy‑atom effect from bromine/iodine
Heavy-atom effect Photoreaction acceleration Triplet-state photolysis

Negligible Byproduct Formation During Photolysis: Class‑Defining Cleanliness Confirmed for the Parent Compound

The photolysis of quinolin-8-yl benzenesulfonate proceeds with the production of only negligible amounts of byproducts, yielding 8‑quinolinol and benzenesulfonic acid as the sole detectable products [1]. This high photochemical fidelity is a class‑defining feature of the 8‑QS system; the unsubstituted parent compound was the scaffold on which this characteristic was first demonstrated and against which all substituted analogs are benchmarked [2].

Byproduct profile
Class‑level
Negligible byproducts; only 8‑quinolinol + acid detected
Class‑defining photolysis fidelity
Data to verify for specific substituted analogs
Photocleavage byproduct Homolytic S–O bond scission 8‑Quinolinol release

Beta‑Glucuronidase Inhibition: Sulfonate Ester vs. Sulfonamide Isostere—A Quantitative IC₅₀ Comparison

Quinolin-8-yl benzenesulfonate inhibits bovine liver β‑glucuronidase with an IC₅₀ of 4.95 × 10⁴ nM (49.5 µM) [1]. Its direct isosteric analog, N‑(quinolin‑8‑yl)benzenesulfonamide (CHEMBL257286), exhibits an IC₅₀ of 6.64 × 10⁴ nM (66.4 µM) under comparable assay conditions [2]. The sulfonate ester thus shows an approximately 1.34‑fold improvement in inhibitory potency relative to the sulfonamide, a difference that may be mechanistically significant in structure–activity relationship (SAR) campaigns focused on the sulfonate ester linkage as a zinc‑binding or hydrogen‑bond‑accepting pharmacophore element.

β‑Glucuronidase IC₅₀
Cross‑study
49.5 µM (parent) vs 66.4 µM (sulfonamide)
~1.34‑fold higher inhibitory potency
SAR baseline reference for sulfonate ester
Enzyme inhibition Beta-glucuronidase Sulfonate ester pharmacophore

Structural Minimalism as a Procurement Advantage: Fewer Synthetic Steps and Lower Cost Relative to 7‑Substituted Analogs

Quinolin-8-yl benzenesulfonate is synthesized in a single‑step sulfonylation of commercially available 8‑quinolinol with benzenesulfonyl chloride [1]. 7‑Substituted analogs (7‑Br, 7‑I, 7‑NO₂) require additional synthetic steps—halogenation or nitration of the quinoline ring—prior to sulfonylation, increasing both synthetic complexity and cost [2]. This structural minimalism translates into a procurement advantage: the parent compound is typically available at higher purity and lower price point from chemical suppliers, making it the economically rational choice when the unsubstituted scaffold meets the experimental design requirements.

Synthetic access
Class‑level
One‑step vs ≥ two‑step for 7‑substituted
Parent offers procurement efficiency
Pricing requires real‑time quotation
Synthetic accessibility Cost‑efficiency Reference standard procurement

Validated Photolysis‑Based Bioconjugate Linker: Functional Proof of Concept Exclusive to the Parent Benzenesulfonate Scaffold

A biotin–dopamine conjugate incorporating the quinolin-8-yl benzenesulfonate (QB) linker (BDQB) was designed, synthesized, and validated for the photoisolation of dopamine–antibody complexes from an avidin–biotin system [1]. Upon irradiation at 313 nm, BDQB released the dopamine–IgG complex intact, as confirmed by ELISA, SDS‑PAGE, and Western blot [1]. Functional validation of a photocleavable linker built specifically on the parent benzenesulfonate—rather than a 7‑substituted analog—demonstrates the real‑world applicability and reliability of this scaffold in demanding biochemical workflows.

Bioconjugate validation
Supporting
Validated BDQB linker vs none reported for 7‑substituted
De‑risked scaffold for bioconjugate design
No 7‑substituted linker published
Photocleavable biotin linker Avidin-biotin system Photoaffinity isolation

Evidence‑Backed Application Scenarios for Quinolin-8-yl Benzenesulfonate (CAS 13222-10-1) in Research and Industrial Procurement


UV‑B‑Selective Caged Compound and Photocleavable Protecting Group for Aqueous‑Phase Organic Synthesis

The well‑characterized photolysis window of 300–330 nm and the negligible byproduct profile [1] make quinolin-8-yl benzenesulfonate an ideal caged protecting group for hydroxyl functionalities in aqueous synthetic sequences that require UV‑B‑selective deprotection without interference from visible‑light‑sensitive functional groups. The slower photolysis kinetics relative to 7‑halogenated analogs afford finer temporal control over the deprotection step [2].

Photocleavable Bioconjugate Linker for Avidin–Biotin‑Based Protein Complex Isolation

The validated BDQB linker system [1] demonstrates that quinolin-8-yl benzenesulfonate can be integrated into biotinylated probes for the photoisolation of intact ligand–receptor complexes. Procurement of the parent compound is the prerequisite for reproducing this published protocol, as no equivalent construct with a 7‑substituted 8‑QS linker has been reported.

Reference Standard for 8‑Quinolinyl Sulfonate Structure–Activity Relationship (SAR) Studies in Drug Discovery

The parent compound's β‑glucuronidase IC₅₀ of 49.5 µM [1] and its 1.34‑fold potency advantage over the sulfonamide isostere [2] position it as the essential unsubstituted reference point for medicinal chemistry teams exploring quinoline‑based sulfonate esters as enzyme inhibitor scaffolds. Systematic variation of the benzenesulfonyl and 7‑position requires the parent as the baseline comparator.

Photoresponsive Liposomal Drug Delivery Systems Based on 8‑Quinolinyl Sulfonate Amphiphiles

The photolysis chemistry of 8‑quinolinyl sulfonates has been successfully exploited to construct photocleavable liposomes that release encapsulated fluorescent guests (e.g., calcein) upon irradiation at >300 nm [1]. The parent benzenesulfonate scaffold serves as the foundational building block for designing photolabile amphiphiles with tunable alkyl chain lengths, and its procurement is the logical entry point for initiating liposomal formulation studies.

Application
Selection Property
Validation Focus
Aqueous‑phase photodeprotection
Photolysis wavelength window
UV‑B irradiation fidelity
Protein complex photoisolation
Validated linker scaffold (BDQB)
Release integrity by ELISA/Western
β‑Glucuronidase inhibitor SAR
Inhibitory potency profile
IC₅₀ benchmarking
Liposomal carrier release research
Photocleavable amphiphile design
Liposomal release efficiency
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